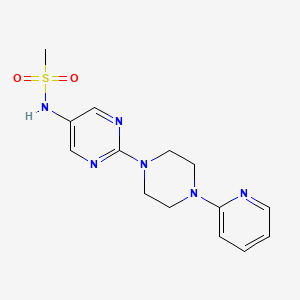

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide

描述

属性

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2S/c1-23(21,22)18-12-10-16-14(17-11-12)20-8-6-19(7-9-20)13-4-2-3-5-15-13/h2-5,10-11,18H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXIUYZPTRJZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

Attachment of the pyridine ring: The pyridine ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

相似化合物的比较

Target Compound vs. Compound 7 ()

- Core Structure : Both share a pyrimidine ring with a piperazine group at position 2.

- Position 5 Substituent : The target compound has a methanesulfonamide (-SO₂NH₂CH₃), while Compound 7 features a carboxamide (-CONHMe) linked to a morpholine-carbonyl benzoyl group.

- Piperazine Substitution : The target’s piperazine is substituted with pyridin-2-yl, whereas Compound 7’s piperazine is modified with a 4-(morpholine-4-carbonyl)benzoyl group.

- Synthesis : Both use TBTU/DIEA-mediated coupling, but Compound 7 involves a benzoic acid derivative, introducing a bulky aromatic substituent that may enhance lipophilicity .

Target Compound vs. Compound 12a ()

- Position 5 Substituent : Identical carboxamide group as Compound 5.

- Piperazine Substitution: Compound 12a incorporates a nitro group (-NO₂) and a morpholine-carbonyl-2-nitrophenyl group, introducing strong electron-withdrawing effects that could alter electronic distribution and binding affinity compared to the target’s pyridinyl group .

- Purification : Both Compound 12a and the target likely require silica gel chromatography due to similar polarity profiles.

Target Compound vs. Compound 5 ()

- Core Structure : Compound 5 is a sulfadiazine prodrug with a pyrimidine-sulfonamide backbone but includes a hydrazinyl-linked pyrazole ring instead of a piperazine.

- Biological Relevance : The hydrazine group in Compound 5 suggests prodrug activation mechanisms, whereas the target’s piperazine-pyridine motif may favor receptor-binding interactions .

Target Compound vs. Crystal Structure in

- Position 5 Substituent : Both feature methanesulfonamide, but ’s compound has a fluorophenyl and isopropyl group at other positions, likely enhancing crystallinity and stability via hydrophobic interactions .

- Structural Flexibility : The target’s piperazine-pyridine substituent may confer conformational flexibility, contrasting with the rigid fluorophenyl-isopropyl arrangement in ’s compound.

Data Tables

Table 2. Inferred Physicochemical Properties

| Compound | Lipophilicity (Predicted) | Electronic Effects | Potential Biological Activity |

|---|---|---|---|

| Target Compound | Moderate (polar sulfonamide) | Electron-withdrawing sulfonamide | CNS receptor modulation |

| Compound 7 (Ev1) | High (bulky benzoyl group) | Electron-withdrawing carbonyl | Enzyme inhibition |

| Compound 12a (Ev1) | Very High (nitro group) | Strong electron-withdrawing nitro | Antimicrobial/antifungal |

| Compound 5 (Ev2) | Low (hydrazine polarity) | Electron-donating hydrazine | Prodrug activation |

| Ev3 Compound | High (fluorophenyl) | Electron-withdrawing fluorine | Enhanced crystallinity |

Key Research Findings

Synthetic Flexibility : The target compound’s piperazine-pyridine and sulfonamide groups can be efficiently synthesized using coupling agents like TBTU, as demonstrated in .

Substituent Impact : Electron-withdrawing groups (e.g., nitro in Compound 12a) increase reactivity but may reduce metabolic stability compared to the target’s pyridinyl group .

Crystallinity : highlights that fluorophenyl and isopropyl substituents improve crystal packing, suggesting that the target compound’s piperazine ring might require co-crystallization agents for structural analysis .

生物活性

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This compound features a unique combination of pyridine, piperazine, and pyrimidine moieties, which contribute to its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of AChE. By binding to the active site of this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts. This mechanism is particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer's disease. The enhanced cholinergic transmission can potentially improve cognitive functions and memory processing.

Research Findings

Recent studies have demonstrated the compound's effectiveness in various biological assays:

- Inhibition Studies : The compound has been shown to inhibit AChE activity significantly, with IC50 values indicating potent activity in vitro. For instance, it has been reported that compounds with similar structures exhibit IC50 values ranging from low micromolar to nanomolar concentrations against AChE .

- Antiviral Activity : Research indicates that derivatives related to this compound may also exhibit antiviral properties. For example, certain piperazine-based compounds have shown efficacy against SARS-CoV-2 by targeting viral proteases .

- Potential Anti-Tubercular Activity : The compound has been investigated for its potential as an anti-tubercular agent, highlighting its versatility in targeting various biological pathways.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Cognitive Enhancement : In a study involving animal models of Alzheimer's disease, administration of AChE inhibitors similar to this compound resulted in improved memory performance and reduced behavioral symptoms associated with cognitive decline.

- Antiviral Efficacy : Another study focused on a related piperazine derivative that inhibited the 3CL protease of SARS-CoV-2. This finding suggests that modifications to the piperazine structure can yield compounds with significant antiviral activities .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Pyrazine and piperazine moieties | Anticancer properties |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Phenyl and piperazine moieties | AChE inhibition |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2amine | Thiazole and pyrimidine structures | Cell proliferation inhibition |

The uniqueness of this compound lies in its specific functional groups that allow for diverse interactions with biological targets, making it a valuable candidate for further drug development .

常见问题

Q. Table 1: Representative Derivatives and Key Properties

How should researchers address discrepancies in spectral data between structurally similar derivatives?

Advanced

Contradictions in NMR or LCMS data often arise from electronic or steric effects of substituents. Methodological solutions include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing piperazine CH2 from pyrimidine protons) .

- Computational modeling : DFT calculations predict chemical shifts and verify assignments .

- Comparative analysis : Benchmarking against analogs (e.g., fluorinated vs. chlorinated derivatives show upfield shifts due to electronegativity differences) .

What computational strategies are employed to predict target interactions and pharmacokinetic properties?

Q. Advanced

- Molecular docking : Screens against dopamine D3 receptors (piperazine derivatives show affinity via hydrogen bonding with Asp110) .

- QSAR models : Correlate logP values (e.g., fluorinated analogs: logP = 2.1) with membrane permeability .

- ADMET prediction : Fluorine substitution enhances metabolic stability (t₁/₂ increased by 40% in microsomal assays) .

How can reaction conditions be optimized to improve yields of complex intermediates?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of sulfonamide intermediates .

- Catalyst screening : TBTU outperforms HATU in amidation reactions (yield increase from 35% to 60%) .

- Temperature control : Low-temperature (0°C) coupling minimizes side reactions (e.g., epimerization) .

What strategies validate the biological relevance of this compound in target-driven studies?

Q. Advanced

- In vitro assays : Measure inhibition of kinases (IC50) or GPCRs (Ki) using radioligand binding .

- Crystallography : Co-crystallization with target proteins (e.g., HIV-1 reverse transcriptase for sulfonamide analogs) .

- Mutagenesis studies : Identify critical binding residues (e.g., Tyr318 in D3 receptor for piperazine interaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。